4-Cyclohexyl-N,N-dihexylbutanamide
Description
4-Cyclohexyl-N,N-dihexylbutanamide is a tertiary amide characterized by a butanamide backbone substituted with a cyclohexyl group at the 4-position and two hexyl chains on the nitrogen atom.
Properties
CAS No. |
91424-58-7 |
|---|---|
Molecular Formula |
C22H43NO |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
4-cyclohexyl-N,N-dihexylbutanamide |
InChI |
InChI=1S/C22H43NO/c1-3-5-7-12-19-23(20-13-8-6-4-2)22(24)18-14-17-21-15-10-9-11-16-21/h21H,3-20H2,1-2H3 |
InChI Key |
ABIKBHKUNXKNEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CCCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N,N-dihexylbutanamide typically involves the reaction of cyclohexylamine with a butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclohexylamine+Butanoyl Chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-N,N-dihexylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexyl-N,N-dihexylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-N,N-dihexylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features
4-Cyclohexyl-N,N-diethyl-6-methylpicolinamide (6t)
- Structure : Contains a pyridine ring with methyl and cyclohexyl substituents, along with diethylamide groups.
- The smaller ethyl groups on nitrogen reduce steric hindrance compared to dihexyl chains .
4-Cyclohexyl-N,3-diphenyl-4-(dioxaborolan-2-yl)butanamide (13d)
- Structure : Features a boronate ester at the 4-position and phenyl groups on nitrogen and the 3-position.
- The phenyl groups enhance aromatic interactions but reduce solubility in nonpolar solvents compared to hexyl chains .
4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide
- Structure: Includes a chlorine atom and a phenolic hydroxyl group on the cyclohexyl ring.
- This contrasts with the purely lipophilic hexyl substituents in the target compound .
N,N-Dicyclohexyl-4-nitrobenzamide
- Structure : Nitrobenzamide core with two cyclohexyl groups on nitrogen.
- Key Differences : The nitro group is strongly electron-withdrawing, activating the amide for nucleophilic attacks, whereas the target compound’s aliphatic backbone lacks such electronic effects .
Physical and Spectroscopic Properties
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